4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol It is a derivative of indanone, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 7-position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorophenylacetic acid.
Cyclization: The 4-fluorophenylacetic acid undergoes cyclization to form 4-fluoroindanone.
Hydroxylation: The 4-fluoroindanone is then hydroxylated at the 7-position to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoro-7-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
- 4-Fluoro-7-chloro-2,3-dihydro-1H-inden-1-one
- 4-Fluoro-7-aminomethyl-2,3-dihydro-1H-inden-1-one
Comparison: 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
4-fluoro-7-hydroxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUZCYGMCGKOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570727 | |
Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136191-16-7 | |
Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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